Cas no 869345-57-3 (2-{1-(2,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(furan-2-yl)methylacetamide)

2-{1-(2,4-Dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(furan-2-yl)methylacetamide is a structurally complex organic compound featuring a fused imidazole-thioether and furan-methylacetamide moiety. Its design incorporates a 2,4-dimethoxyphenyl group, enhancing electronic and steric properties, which may influence reactivity and binding interactions. The presence of sulfur and nitrogen heteroatoms suggests potential utility in coordination chemistry or as a pharmacophore in medicinal chemistry applications. The furan ring introduces additional aromatic character, possibly contributing to π-stacking interactions. This compound’s multifunctional architecture makes it a candidate for further investigation in synthetic or biochemical contexts, particularly where tailored electronic or steric effects are required. Its purity and stability under standard conditions should be verified for specific applications.
2-{1-(2,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(furan-2-yl)methylacetamide structure
869345-57-3 structure
Product Name:2-{1-(2,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(furan-2-yl)methylacetamide
CAS No:869345-57-3
MF:C18H19N3O4S
MW:373.426162958145
CID:5907397
PubChem ID:7150958
Update Time:2025-10-25

2-{1-(2,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(furan-2-yl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-[[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio]-N-(2-furanylmethyl)-
    • SMR000310428
    • 869345-57-3
    • MLS000621261
    • 2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
    • F1872-0366
    • 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(2-furylmethyl)acetamide
    • HMS2719A19
    • CHEMBL1558634
    • 2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
    • AKOS002045909
    • 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
    • 2-{1-(2,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(furan-2-yl)methylacetamide
    • Inchi: 1S/C18H19N3O4S/c1-23-13-5-6-15(16(10-13)24-2)21-8-7-19-18(21)26-12-17(22)20-11-14-4-3-9-25-14/h3-10H,11-12H2,1-2H3,(H,20,22)
    • InChI Key: JKOZPDQWZYEXMP-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=CO1)(=O)CSC1N(C2=CC=C(OC)C=C2OC)C=CN=1

Computed Properties

  • Exact Mass: 373.10962727g/mol
  • Monoisotopic Mass: 373.10962727g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Predicted)
  • pka: 13?+-.0.46(Predicted)

2-{1-(2,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(furan-2-yl)methylacetamide Pricemore >>

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Additional information on 2-{1-(2,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(furan-2-yl)methylacetamide

Professional Introduction to Compound with CAS No. 869345-57-3 and Product Name: 2-{1-(2,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(furan-2-yl)methylacetamide

Compound with the CAS number 869345-57-3 and the product name 2-{1-(2,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(furan-2-yl)methylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular framework of this compound incorporates several key functional groups, including a dimethoxyphenyl moiety, an imidazole sulfanyl group, and a furan-2-yl substituent, which collectively contribute to its unique chemical properties and biological activities.

The dimethoxyphenyl group, a derivative of an aromatic ring with two methoxy substituents, is known for its ability to enhance binding affinity and metabolic stability in drug molecules. This feature is particularly valuable in the development of bioactive compounds that require prolonged circulation within the body. The presence of the imidazole sulfanyl group adds another layer of complexity to the compound's structure, providing a potential site for interaction with biological targets. Imidazole derivatives are widely recognized for their role in various pharmacological applications, including antifungal and antiviral agents.

The furan-2-yl moiety further enriches the compound's chemical profile by introducing a heterocyclic aromatic ring system. Furan derivatives have been extensively studied for their diverse biological activities, ranging from anti-inflammatory to anticancer effects. The combination of these functional groups in 2-{1-(2,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(furan-2-yl)methylacetamide suggests a multifaceted pharmacological profile that could make it a valuable candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive experimental trials. The structural features of 869345-57-3, particularly the interplay between the dimethoxyphenyl, imidazole sulfanyl, and furan-2-yl groups, have been analyzed using cutting-edge computational methods. These studies indicate that the compound may exhibit inhibitory activity against several enzymes and receptors implicated in various diseases.

In particular, the dimethoxyphenyl group has been shown to modulate enzyme activity by influencing binding kinetics. This property is particularly relevant in the context of developing drugs that target enzymes involved in metabolic disorders. The imidazole sulfanyl group, on the other hand, has been associated with enhanced binding affinity to certain protein targets, making it an attractive scaffold for drug design. The furan-2-yl moiety complements these properties by contributing to the overall solubility and bioavailability of the compound.

The synthesis of 869345-57-3 involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the compound's structural complexity but also demonstrate the growing sophistication of modern organic synthesis techniques.

One of the most compelling aspects of this compound is its potential therapeutic applications. Preliminary studies have suggested that it may exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are critical targets in oncology research. Additionally, its structural motifs have been compared to known pharmacophores found in therapeutic agents used to treat neurological disorders. These comparisons provide a strong rationale for further exploring its pharmacological potential.

The role of computational modeling in predicting drug-like properties cannot be overstated. By leveraging virtual screening techniques, researchers can rapidly identify compounds with desirable biological activities from large libraries of molecules. The structural features of 869345-57-3, as identified through computational analysis, align well with criteria used to evaluate drug candidates for clinical development. This alignment underscores the importance of integrating computational methods into early-stage drug discovery processes.

Future research directions for this compound include detailed biochemical characterization and preclinical testing to validate its biological activity in vitro and in vivo. Collaborative efforts between synthetic chemists and biologists will be essential to unravel its mechanism of action and assess its potential as a lead compound for drug development. Additionally, exploring derivative structures may provide insights into optimizing its pharmacological profile further.

The development of novel pharmaceutical agents relies heavily on innovative chemical synthesis techniques that enable the creation of complex molecular architectures. The synthesis of 869345-57-3 exemplifies this trend by demonstrating how advanced synthetic methodologies can be applied to produce highly functionalized compounds with potential therapeutic value. As research continues to uncover new applications for this class of molecules, it is likely that compounds like this will play an increasingly important role in addressing unmet medical needs.

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